2-(Trifluoromethyl)quinazolin-4-ol
Overview
Description
2-(Trifluoromethyl)quinazolin-4-ol is a chemical compound with the molecular formula C9H5F3N2O . It is a white solid and its CAS number is 83800-83-3 .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)quinazolin-4-ol can be achieved through various methods. One such method involves the FeCl3-mediated cascade coupling/decarbonylative annulation reaction of isatins with trifluoroacetimidoyl chlorides . Another method involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines .Molecular Structure Analysis
The molecular weight of 2-(Trifluoromethyl)quinazolin-4-ol is 214.14 . The InChI code is 1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) .Chemical Reactions Analysis
Quinazolinones, including 2-(Trifluoromethyl)quinazolin-4-ol, can undergo various chemical reactions. For instance, they can participate in copper-catalyzed imidoylative cross-coupling/cyclocondensation reactions . They can also undergo radical methylation/sp3 C-H amination/oxidation reactions .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)quinazolin-4-ol is a white solid . Its molecular weight is 214.14 and its molecular formula is C9H5F3N2O . The compound should be stored in a sealed container in a dry room .Scientific Research Applications
Synthesis and Chemical Properties
- 2-(Trifluoromethyl)quinazolin-4-ol derivatives have been synthesized using various methods, demonstrating the compound's versatility in chemical synthesis. For instance, Xu Li-feng (2011) synthesized 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, showing its potential in creating biologically active nitrogen-containing heterocyclic compounds (Xu Li-feng, 2011).
- Le-Cheng Wang et al. (2020) developed an FeCl3-mediated synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-ones from isatins and trifluoroacetimidoyl chlorides, providing a practical route to diverse biologically relevant quinazolin-4(3H)-one derivatives (Wang et al., 2020).
Biological Activity
- G. Lipunova et al. (2012) synthesized 2-Methylthio-4-phenylamino-6,7,8-trifluoro-3H-quinazolin-4-one, investigating its antiviral activity against viruses like monkeypox, smallpox vaccine, and ectromelia virus. This highlights the compound's potential in antiviral research (Lipunova et al., 2012).
Pharmaceutical Investigations
- V. Alagarsamy et al. (2008) synthesized novel 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and tested them as H1-antihistaminic agents, indicating the compound's relevance in developing new pharmaceutical agents (Alagarsamy et al., 2008).
Optoelectronic Materials
- G. Lipunova et al. (2018) discussed the use of quinazoline derivatives, including those with trifluoromethyl groups, in optoelectronic materials. These compounds have applications in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Future Directions
The future directions for the research and development of 2-(Trifluoromethyl)quinazolin-4-ol could involve exploring its potential biological activities and therapeutic applications, given the wide range of biological activities exhibited by quinazolinone derivatives . Additionally, the development of novel synthesis methods and the study of its chemical reactions could also be areas of future research .
properties
IUPAC Name |
2-(trifluoromethyl)-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKVXDVFZJAQMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351519 | |
Record name | 2-(trifluoromethyl)quinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)quinazolin-4-ol | |
CAS RN |
26059-81-4 | |
Record name | 2-(trifluoromethyl)quinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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